molecular formula C16H14O5 B1294480 p-Anisic anhydride CAS No. 794-94-5

p-Anisic anhydride

Cat. No.: B1294480
CAS No.: 794-94-5
M. Wt: 286.28 g/mol
InChI Key: YGMHIBLUWGDWKP-UHFFFAOYSA-N
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Description

P-Anisic anhydride is a useful research compound. Its molecular formula is C16H14O5 and its molecular weight is 286.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101011. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transmission through Membranes

Gandhi and Murthy (2013) explored the transmission of p-anisic acid, a derivative of p-Anisic anhydride, through nanofiltration and goat membranes. This study is significant for its applications in medical science, particularly for the treatment of diseases like Parkinson's, hepatitis B and C, liver diseases, breast cancer post-radiation treatment, and skin desquamation. The research found that the transmission of p-anisic acid depends on the membrane type, pore size, and structure, offering insights into better drug delivery methods (Gandhi & Murthy, 2013).

Tyrosinase Inhibition

Kubo et al. (2003) identified anisic acid (p-methoxybenzoic acid) as a tyrosinase inhibitor from aniseed, a common food spice. This compound can inhibit the oxidation of l-DOPA by tyrosinase, which is relevant for applications in skin care and cosmetic products, as tyrosinase is a key enzyme in melanin production (Kubo et al., 2003).

Safety and Hazards

P-Anisic anhydride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid inhalation, contact with eyes and skin, and dust formation . It should be used only in areas with appropriate exhaust ventilation .

Future Directions

The future directions of research involving p-Anisic anhydride could involve the development of more efficient synthesis methods and the exploration of its potential applications in various fields. For instance, phosphate esters and anhydrides are essential in biology, and the development of synthetic phosphorylation chemistry could have a significant impact on the biological sciences .

Properties

IUPAC Name

(4-methoxybenzoyl) 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-19-13-7-3-11(4-8-13)15(17)21-16(18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMHIBLUWGDWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229637
Record name p-Anisic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794-94-5
Record name Benzoic acid, 4-methoxy-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=794-94-5
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Record name p-Anisic anhydride
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Record name p-Anisic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101011
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Record name p-Anisic anhydride
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Record name p-anisic anhydride
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Record name P-ANISIC ANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-methoxybenzoic anhydride (PMBA) in kinetic resolution reactions, and why is it considered advantageous in these applications?

A1: PMBA functions as a coupling reagent in kinetic resolutions of racemic carboxylic acids. [, ] This means it helps activate the carboxylic acid towards esterification with an achiral alcohol in the presence of a chiral acyl-transfer catalyst.

  • Formation of Mixed Anhydrides: PMBA reacts with the racemic carboxylic acid to form a mixed anhydride in situ. This mixed anhydride is more reactive than the original acid, facilitating the subsequent enantioselective esterification. [, ]
  • Improved Enantioselectivity: Research suggests that using PMBA, in combination with specific chiral catalysts like benzotetramisole derivatives, leads to higher enantiomeric excess (ee) in the resulting chiral ester product compared to other carboxylic anhydrides. [, ]

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